4-bromo-1-methyl-3-nitro-1H-pyrazole
Overview
Description
4-Bromo-1-methyl-3-nitro-1H-pyrazole is a derivative of the pyrazole family, which is a class of organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. Pyrazoles are known for their diverse chemical properties and have been extensively studied for their potential applications in various fields, including medicinal chemistry and materials science. Although the specific compound 4-bromo-1-methyl-3-nitro-1H-pyrazole is not directly mentioned in the provided abstracts, related compounds and their properties have been discussed, which can provide insights into the behavior and characteristics of the compound .
Synthesis Analysis
The synthesis of pyrazole derivatives often involves the reaction of brominated precursors with other organic compounds. For instance, 4-bromo-1-phenyl-1H-pyrazol-3-ol was methylated using sodium hydride and methyl iodide to yield a 4-bromo-3-methoxy-1-phenyl-1H-pyrazole with good yield, as described in the synthesis of related compounds . This suggests that the synthesis of 4-bromo-1-methyl-3-nitro-1H-pyrazole could potentially be achieved through similar bromination and methylation strategies.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often characterized by X-ray diffraction, NMR, and IR spectroscopy. For example, the crystal structure of 4-iodo-1H-pyrazole was reported, completing the data for the series of 4-halogenated-1H-pyrazoles . The molecular geometry and vibrational frequencies of related compounds have been calculated using density functional methods, which are in agreement with experimental data . These techniques could be applied to determine the molecular structure of 4-bromo-1-methyl-3-nitro-1H-pyrazole.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including hydrogen bonding and reactions with aromatic amines. For instance, hydrogen-bonded sheets and chains have been observed in methyl 4-(5-amino-3-phenyl-1H-pyrazol-1-yl)-3-nitrobenzoate and its isomer . Reactions of bromomethyl-3-nitropyridine with aromatic amines have yielded different pyrazolo-pyridines depending on the reaction conditions . These findings suggest that 4-bromo-1-methyl-3-nitro-1H-pyrazole could also participate in similar reactions, potentially leading to the formation of new compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can be influenced by their substituents. For example, the introduction of a bromo substituent can affect the hydrogen bonding motifs and the overall molecular aggregation . Spectroscopic data such as NMR, IR, and MS provide detailed information about the structure and substituents of the compounds . The physical and chemical properties of 4-bromo-1-methyl-3-nitro-1H-pyrazole would likely be influenced by the bromo and nitro groups, which could be studied using similar spectroscopic techniques.
Scientific Research Applications
1. Crystallography
- Application : The compound “4-bromo-3-nitro-1H-pyrazole-5-carboxylic acid monohydrate” was studied for its crystal structure .
- Method : The compound was dissolved in warm ethanol and added to a warm ethanol solution of Zn(NO3)2·6H2O in a molar ratio of 1:2. The colorless solution was left to crystallize .
- Results : After two days, the colorless single crystals of the title compound were filtered and washed with ethanol .
2. Synthesis of Pyrazole Derivatives
- Application : Pyrazoles, including “4-bromo-1-methyl-3-nitro-1H-pyrazole”, are used in the synthesis of various pyrazole derivatives .
- Method : Various methods are used to synthesize pyrazole derivatives, including transition-metal catalysts, photoredox reactions, one-pot multicomponent processes, novel reactants, and innovative reaction types .
- Results : Pyrazole derivatives have been found to possess fascinating properties, leading to a significant increase in interest in pyrazole chemistry .
3. Pharmaceutical and Biological Applications
- Application : “4-bromo-1H-pyrazole” is used as a starting material in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .
- Method : Specific methods of application or experimental procedures are not provided in the source .
- Results : The outcomes of these applications are not specified in the source .
Safety And Hazards
properties
IUPAC Name |
4-bromo-1-methyl-3-nitropyrazole | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrN3O2/c1-7-2-3(5)4(6-7)8(9)10/h2H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KWJOMJLANYBBDV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90365453 | |
Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.00 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-bromo-1-methyl-3-nitro-1H-pyrazole | |
CAS RN |
89607-12-5 | |
Record name | 4-Bromo-1-methyl-3-nitro-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89607-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90365453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-bromo-1-methyl-3-nitro-1H-pyrazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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